2,8-Dimethyl-4H-chromen-4-one
Description
2,8-Dimethyl-4H-chromen-4-one is a chromen-4-one derivative characterized by a benzopyran-4-one core with methyl substituents at positions 2 and 8. Chromen-4-ones are bicyclic compounds with a ketone group at position 4, and their biological activities are heavily influenced by substituent patterns. Its structural simplicity and functionalization at key positions make it a valuable scaffold for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,8-dimethylchromen-4-one |
InChI |
InChI=1S/C11H10O2/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 |
InChI Key |
XVPOUMMHNKKBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C=C(O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,8-Dimethyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of catalysts such as Lewis acids or bases to facilitate the cyclization process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,8-Dimethyl-4H-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives .
Scientific Research Applications
In chemistry, it serves as a building block for the synthesis of various bioactive molecules . In biology and medicine, it has shown promise as an anticancer agent, exhibiting cytotoxic activity against multi-drug resistant cancer cell lines . In the industry, it may be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It has been found to inhibit cancer cell proliferation by inducing apoptosis, a process of programmed cell death . The compound may also interact with protein tyrosine kinases, which play a crucial role in cell signaling pathways . These interactions contribute to its anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Research Findings and SAR Insights
- Position-Specific Effects: Position 2: Methyl groups outperform bulkier substituents (e.g., isopropyl) in antimicrobial activity, suggesting steric limitations in target binding . Position 8: Methylation at position 8 maintains activity, while hydroxylation (as in Compound 58) may introduce polarity-dependent trade-offs . Position 3: Halogenated phenoxy groups () offer a route to tune electronic properties, though their impact on toxicity requires further study.
Synergistic Substituents : Combining methyl groups (positions 2,8) with ethoxy or dihydrodioxin moieties () could balance lipophilicity and metabolic stability for optimized pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
